2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide
Description
2-((3-(4-Nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a pyrimidoindole derivative characterized by:
- A 4-nitrophenyl group at position 3 of the pyrimidoindole core, providing electron-withdrawing properties.
- A thioether linker (-S-) connecting the core to an acetamide moiety.
- An N-(m-tolyl) substituent (meta-methylphenyl) on the acetamide, contributing moderate hydrophobicity.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O4S/c1-15-5-4-6-16(13-15)26-21(31)14-35-25-28-22-19-7-2-3-8-20(19)27-23(22)24(32)29(25)17-9-11-18(12-10-17)30(33)34/h2-13,27H,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDMGSUYRDKDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])NC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide typically involves multiple steps:
Formation of the Pyrimidoindole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole structure.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to a phenyl ring.
Thioether Formation: The thioether linkage is formed by reacting the pyrimidoindole derivative with a thiol compound.
Acetamide Formation: The final step involves the acylation of the intermediate with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with pyrimidoindole cores have shown potential as enzyme inhibitors and receptor modulators. The nitrophenyl group can enhance binding affinity to biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with specific enzymes or receptors, potentially leading to the development of new pharmaceuticals.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity. The pyrimidoindole core can interact with active sites of enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Variations in the Aryl Group at Position 3
The aryl group at position 3 significantly influences electronic and steric properties:
Modifications to the Linker Group
The sulfur-containing linker varies in oxidation state and substituents:
Key Insight : The thioether linker in the target compound balances lipophilicity and reactivity, making it suitable for cellular uptake while avoiding the instability of ester-based prodrugs .
N-Substituent on the Acetamide Moiety
The N-substituent modulates hydrophobicity and steric effects:
Key Insight : The m-tolyl group in the target compound offers a compromise between hydrophobicity and steric accessibility compared to aliphatic or larger aromatic substituents .
Biological Activity
The compound 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide is a novel synthetic compound belonging to the class of pyrimidoindole derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 485.52 g/mol. The compound features a complex structure that includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrimidoindole derivatives. For instance, derivatives containing thiazol-4-one/thiophene structures demonstrated significant activity against various pathogens with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . While specific data on the compound is limited, its structural analogs suggest potential efficacy in antimicrobial applications.
Antiviral Activity
The antiviral potential of heterocyclic compounds has been well-documented. For example, certain thiazolidinone derivatives have shown potent inhibition of NS5B RNA polymerase in Hepatitis C virus (HCV) studies, with IC50 values as low as 31.9 μM . Given the structural similarities to other active compounds, it is plausible that This compound may exhibit comparable antiviral properties.
Anticancer Activity
Compounds with similar structural motifs have also been investigated for anticancer activity. For example, derivatives of pyrimidine and indole have been reported to induce apoptosis in cancer cell lines and inhibit tumor growth . The specific mechanisms through which these compounds exert their effects often involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluating various pyrimidoindole derivatives found that modifications at specific positions significantly influenced their antimicrobial efficacy. The most active derivatives demonstrated a strong ability to disrupt biofilm formation in pathogenic bacteria .
- Structure-Activity Relationship (SAR) : Research into structurally related compounds revealed that electron-donating groups on aromatic rings enhance biological activity. This suggests that similar modifications could be explored for This compound to optimize its pharmacological profile .
- Immunomodulatory Effects : In related studies involving TLR (Toll-like receptor) ligands, certain derivatives exhibited enhanced immune responses in vitro, indicating potential as adjuvants in vaccine formulations . This suggests that the compound may also influence immune pathways.
Data Summary Table
Q & A
Q. What synthetic methodologies are commonly employed for preparing pyrimido[5,4-b]indole derivatives like this compound?
The compound can be synthesized via microwave-assisted reactions using sodium sulfide, copper iodide, and ascorbic acid in a DMSO:H₂O solvent system. Post-reaction purification via silica gel chromatography is critical for isolating the final product . Key intermediates (e.g., acetamide-thiol precursors) are often prepared by coupling substituted amines with activated thioesters under basic conditions. Confirm reaction progress using TLC and characterize intermediates via H NMR (e.g., δ 10.10–13.30 ppm for NH protons) .
Q. How is structural confirmation achieved for this compound?
Structural validation relies on:
- H/C NMR : Identify NH protons (δ 10.10–13.30 ppm) and aromatic protons (δ 7.28–7.58 ppm). The m-tolyl group’s methyl resonance appears at δ ~2.19 ppm .
- HRMS : Match experimental molecular ion peaks with calculated values (e.g., [M+H] within 0.001 Da tolerance) .
- Elemental analysis : Verify C, H, N, and S content (e.g., C% error < 0.1%) .
Q. What preliminary assays are used to assess biological activity?
Screen for TLR4 binding using competitive ELISA or surface plasmon resonance (SPR) to measure IC values. Compare activity against structurally related analogs (e.g., cyclohexyl vs. m-tolyl substituents) to establish baseline selectivity .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Discrepancies may arise from differences in membrane permeability or off-target effects. Use orthogonal assays:
- Cytokine profiling : Measure TNF-α/IL-6 secretion in macrophages to confirm TLR4-specific activation .
- Metabolic stability tests : Assess compound degradation in hepatic microsomes to rule out false negatives .
- Purity validation : Ensure >95% purity via HPLC and HRMS to exclude confounding impurities .
Q. What strategies optimize reaction yield for large-scale synthesis?
Apply Design of Experiments (DoE) to systematically vary parameters:
Q. How do structural modifications (e.g., nitro vs. methyl groups) impact TLR4 selectivity?
Conduct structure-activity relationship (SAR) studies :
- Replace the 4-nitrophenyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) substituents to modulate binding affinity.
- Modify the acetamide’s aryl group (e.g., m-tolyl vs. 4-chlorophenyl) to alter hydrophobic interactions with TLR4’s MD-2 pocket .
- Use molecular docking (AutoDock Vina) to predict binding poses and validate with SPR binding kinetics .
Q. What computational methods predict solubility and formulation challenges?
- QSAR models : Correlate logP values (e.g., calculated via ChemAxon) with experimental solubility in PBS or DMSO.
- Hansen solubility parameters : Identify compatible excipients (e.g., PEG 400) for in vivo studies .
Methodological Notes
- Contradictions in evidence : While microwave synthesis () achieves high yields (>70%), traditional heating methods () may require longer reaction times but avoid specialized equipment.
- Critical data gaps : Limited pharmacokinetic data in the evidence necessitates further ADME profiling for translational studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
